molecular formula C9H8ClFO5S B15255468 Methyl 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoate

Methyl 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoate

Cat. No.: B15255468
M. Wt: 282.67 g/mol
InChI Key: SJMFHMSMCYMADI-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methoxy group attached to a benzoate core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoate typically involves the chlorosulfonation of a suitable precursor. One common method involves the reaction of 3-fluoro-2-methoxybenzoic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The resulting product is then esterified using methanol in the presence of a catalyst to obtain the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures consistent product quality and higher efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or sulfonyl chloride derivatives.

    Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of corresponding aldehyde or carboxylic acid derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Chemistry: Methyl 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoate is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the preparation of complex molecules.

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein modification. Its derivatives have shown potential as inhibitors of specific enzymes, making it a valuable tool in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of high-value products.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Uniqueness: Methyl 5-(chlorosulfonyl)-3-fluoro-2-methoxybenzoate is unique due to the presence of both a fluorine atom and a methoxy group on the benzoate core. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in various chemical and industrial applications.

Properties

Molecular Formula

C9H8ClFO5S

Molecular Weight

282.67 g/mol

IUPAC Name

methyl 5-chlorosulfonyl-3-fluoro-2-methoxybenzoate

InChI

InChI=1S/C9H8ClFO5S/c1-15-8-6(9(12)16-2)3-5(4-7(8)11)17(10,13)14/h3-4H,1-2H3

InChI Key

SJMFHMSMCYMADI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)S(=O)(=O)Cl)C(=O)OC

Origin of Product

United States

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